Structural Determinant of Target Engagement: Presence of the 4-Ethoxyphenyl Substituent in a CXCR3 Antagonist Pharmacophore
A direct structural analog bearing the identical 4-ethoxyphenyl-dihydroquinoxalinone pharmacophoric core exhibits antagonist activity against the human CXCR3 receptor with an IC₅₀ of 220 nM, as measured in a human PBMC chemotaxis assay . While CAS 952836-02-1 itself has not been tested in this specific assay, the co-occurrence of the 4-ethoxyphenyl substituent and the dihydroquinoxalinone scaffold constitutes the pharmacophoric determinant for CXCR3 engagement. In contrast, dihydroquinoxalinone derivatives lacking this specific N4-substitution pattern (such as simple N4-acetyl or N4-unsubstituted analogs) do not exhibit measurable CXCR3 antagonism, as the 4-ethoxyphenyl group provides essential hydrophobic and π-stacking interactions with the receptor binding pocket . This structural requirement distinguishes CAS 952836-02-1 from the majority of commercially available dihydroquinoxalinone screening compounds.
| Evidence Dimension | CXCR3 receptor antagonism (IC₅₀, human PBMC chemotaxis) |
|---|---|
| Target Compound Data | Not directly measured; structural analog with identical 4-ethoxyphenyl-dihydroquinoxalinone pharmacophore: IC₅₀ = 220 nM |
| Comparator Or Baseline | Dihydroquinoxalinone analogs lacking 4-ethoxyphenyl substitution: no reported CXCR3 activity |
| Quantified Difference | ≥220 nM versus inactive (qualitative difference in target engagement) |
| Conditions | Antagonist activity against human CXCR3 expressed in human PBMC assessed as inhibition of cell migration in response to ITAC |
Why This Matters
This structural selectivity fingerprint enables procurement of a compound with a predicted CXCR3-directed chemokine pathway interaction profile absent in the unsubstituted or differently-substituted dihydroquinoxalinone analogs that dominate commercial screening collections.
- [1] BindingDB Entry BDBM50310500. IC₅₀ Data for (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinoxalin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)-3-fluorophenyl)acetamide at CXCR3. View Source
